molecular formula C20H18O4 B1630870 Bavachromene CAS No. 41743-38-8

Bavachromene

Cat. No.: B1630870
CAS No.: 41743-38-8
M. Wt: 322.4 g/mol
InChI Key: LYPURLGLYLCBSU-VMPITWQZSA-N
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Description

Bavachromene is a natural compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional medicine. It belongs to the class of prenylated chalcones and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and estrogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bavachromene can be synthesized through the prenylation of chalcones. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the prenylated product .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from Psoralea corylifolia seeds. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify this compound from the seed extracts .

Chemical Reactions Analysis

Types of Reactions

Bavachromene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can yield dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the prenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chalcones .

Scientific Research Applications

Mechanism of Action

Bavachromene exerts its effects through multiple molecular targets

Properties

IUPAC Name

(E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPURLGLYLCBSU-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345765
Record name Bavachromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41743-38-8
Record name Bavachromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Bavachromene?

A1: this compound has demonstrated various biological activities, including:

  • Antibacterial activity: Research indicates this compound exhibits inhibitory effects against Streptococcus mutans, a bacterium implicated in dental caries. This suggests its potential use in preventing cavities, particularly in combination with fluoride varnish. []
  • Anti-inflammatory activity: Studies show that this compound can modulate the expression of inflammatory mediators like iNOS and COX-2 in LPS-activated microglia, suggesting potential benefits in treating neuroinflammatory diseases. []

Q2: What is the chemical structure of this compound?

A2: this compound is a prenylated chalcone, a type of natural product. Its structure consists of two aromatic rings linked by a three-carbon enone system, with an additional prenyl group attached.

    Q3: How is this compound typically isolated and identified from natural sources?

    A3: this compound is typically isolated from the seeds of the plant Psoralea corylifolia through various chromatographic techniques. These may include repeated column chromatography and high-performance liquid chromatography (HPLC). Identification is usually achieved through spectroscopic analyses like:

    • Nuclear Magnetic Resonance (NMR): This technique helps elucidate the structure of the compound by analyzing the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR data are often used for structure determination. [, ]
    • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing further evidence for its identity. Techniques like Electron Impact Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used. [, ]

    Q4: What are the common analytical methods used for the quantification of this compound in plant extracts or formulations?

    A4: High-Performance Liquid Chromatography (HPLC) is the most common method used for quantifying this compound in plant extracts or formulations.

    • HPLC with Diode Array Detection (DAD): This method provides both qualitative and quantitative data, allowing for the simultaneous identification and quantification of this compound and other compounds present in the sample. [, ]
    • HPLC with Mass Spectrometry (MS) Detection: This method offers higher sensitivity and selectivity than DAD and can be particularly useful for complex samples. []

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